molecular formula C8H10FNO2 B14527346 Ethyl pyridine-3-carboxylate;hydrofluoride CAS No. 62756-46-1

Ethyl pyridine-3-carboxylate;hydrofluoride

Cat. No.: B14527346
CAS No.: 62756-46-1
M. Wt: 171.17 g/mol
InChI Key: ISFRWJNHZDPKBV-UHFFFAOYSA-N
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Description

Ethyl pyridine-3-carboxylate;hydrofluoride is a chemical compound with the molecular formula C₈H₉NO₂·HF. It is also known as ethyl nicotinate hydrofluoride. This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C₅H₅N. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl pyridine-3-carboxylate;hydrofluoride can be synthesized through several methods. One common method involves the esterification of nicotinic acid (pyridine-3-carboxylic acid) with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation and recrystallization to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

Ethyl pyridine-3-carboxylate;hydrofluoride undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield nicotinic acid and ethanol.

    Reduction: The compound can be reduced to form ethyl 3-pyridinemethanol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.

Major Products Formed

    Hydrolysis: Nicotinic acid and ethanol.

    Reduction: Ethyl 3-pyridinemethanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl pyridine-3-carboxylate;hydrofluoride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of conditions related to nicotinic acid deficiency.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl pyridine-3-carboxylate;hydrofluoride involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a prodrug, releasing nicotinic acid upon hydrolysis. Nicotinic acid is known to interact with G-protein-coupled receptors, leading to various physiological effects such as vasodilation and lipid metabolism regulation.

Comparison with Similar Compounds

Ethyl pyridine-3-carboxylate;hydrofluoride can be compared with other similar compounds, such as:

    Methyl pyridine-3-carboxylate: Similar ester derivative with a methyl group instead of an ethyl group.

    Ethyl pyridine-4-carboxylate: Similar ester derivative with the carboxylate group at the 4-position of the pyridine ring.

    Nicotinic acid: The parent compound from which ethyl pyridine-3-carboxylate is derived.

Uniqueness

This compound is unique due to its specific ester group and the presence of the hydrofluoride moiety, which can influence its reactivity and interactions in chemical and biological systems.

Properties

CAS No.

62756-46-1

Molecular Formula

C8H10FNO2

Molecular Weight

171.17 g/mol

IUPAC Name

ethyl pyridine-3-carboxylate;hydrofluoride

InChI

InChI=1S/C8H9NO2.FH/c1-2-11-8(10)7-4-3-5-9-6-7;/h3-6H,2H2,1H3;1H

InChI Key

ISFRWJNHZDPKBV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=CC=C1.F

Origin of Product

United States

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